



Application Notes and Protocols for ICG-Carboxylic Acid Bioconjugation

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Compound of Interest		
Compound Name:	ICG-carboxylic acid	
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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption and emission around 800 nm, making it highly valuable for in vivo imaging applications due to the low absorbance of light by tissue in this spectral region.[1][2][3] **ICG-carboxylic acid** is a derivative of ICG that can be covalently conjugated to biomolecules, such as proteins, antibodies, and peptides, through the formation of a stable amide bond. This process, known as bioconjugation, enables the specific targeting and visualization of biological structures and processes.

The most common method for conjugating **ICG-carboxylic acid** to primary amines on a biomolecule is through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][4] EDC activates the carboxyl group of ICG, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate then readily couples with primary amines (e.g., on lysine residues of a protein) to form a covalent amide linkage.

These application notes provide a detailed, step-by-step guide for the bioconjugation of **ICG-carboxylic acid** to amine-containing biomolecules, including protocols for the conjugation reaction, purification of the conjugate, and characterization by determining the degree of labeling (DOL).



Materials and Equipment

Reagents:

- ICG-Carboxylic Acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Biomolecule of interest (e.g., antibody, protein)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
- Purification resins (e.g., Sephadex G-25)
- All buffers should be amine-free (e.g., avoid Tris buffers during the conjugation step).

Equipment:

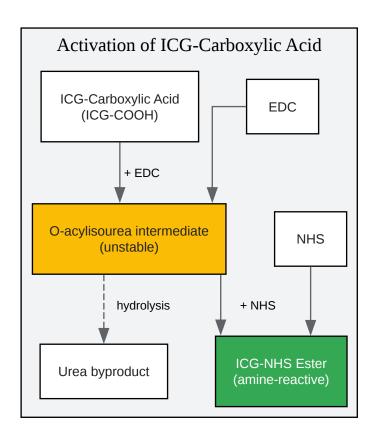
- Microcentrifuge tubes
- Vortex mixer
- · Rotator or shaker
- Spectrophotometer (UV-Vis)
- · Quartz cuvettes
- Purification columns (e.g., desalting columns, size-exclusion chromatography system)
- pH meter



Experimental Protocols

Part 1: Activation of ICG-Carboxylic Acid with EDC/NHS

This first step involves the activation of the carboxyl group on the ICG molecule to make it reactive towards primary amines.



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Caption: Activation of ICG-Carboxylic Acid using EDC and NHS.

Protocol:

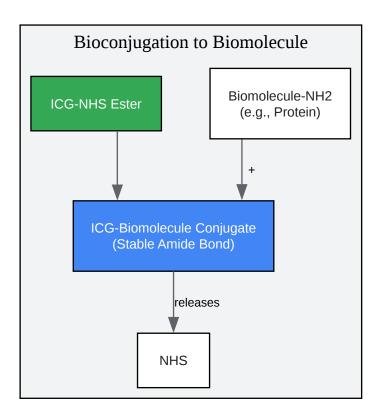
- Prepare ICG-Carboxylic Acid Stock Solution: Dissolve ICG-carboxylic acid in anhydrous DMSO or DMF to a final concentration of 10-20 mM. This solution should be prepared fresh.
- Prepare Biomolecule Solution: Dissolve the biomolecule (e.g., antibody) in the Conjugation Buffer (PBS, pH 7.2-8.5) to a concentration of 2-10 mg/mL.



• Two-Step Activation (Recommended): a. In a separate tube, dissolve EDC and NHS in Activation Buffer (MES, pH 6.0) to a final concentration that will result in a 2-10 fold molar excess over the ICG-carboxylic acid. It is recommended to prepare these solutions immediately before use as EDC is susceptible to hydrolysis. b. Add the desired volume of the ICG-carboxylic acid stock solution to the EDC/NHS mixture. c. Incubate for 15-30 minutes at room temperature to allow for the formation of the ICG-NHS ester.

Part 2: Bioconjugation of Activated ICG to Biomolecule

This step involves the reaction of the activated ICG-NHS ester with the primary amines on the target biomolecule.



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Caption: Conjugation of ICG-NHS ester to a primary amine on a biomolecule.

Protocol:

 Combine Activated ICG and Biomolecule: Add the activated ICG-NHS ester solution from Part 1 to the biomolecule solution. The optimal molar ratio of ICG-NHS ester to the



biomolecule should be empirically determined, but a starting point of 10:1 to 20:1 is recommended.

- Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring or rotation. Protect the reaction from light.
- Quench the Reaction: Add the quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted ICG-NHS ester. Incubate for an additional 15-30 minutes.

Part 3: Purification of the ICG-Biomolecule Conjugate

Purification is a critical step to remove unconjugated ICG, excess reagents, and potential aggregates.

Protocol:

- Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger ICG-biomolecule conjugate from smaller, unconjugated ICG and reaction byproducts.
 a. Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4. b. Load the quenched reaction mixture onto the column. c. Elute the conjugate with PBS. The first colored fraction will contain the ICG-biomolecule conjugate.
- Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities. a.
 Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO). b. Dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
- High-Performance Liquid Chromatography (HPLC): For higher purity, size-exclusion HPLC (SEC-HPLC) can be employed. This method is particularly effective at removing aggregates that may form during conjugation.
- Ethyl Acetate Extraction (Optional): To remove non-covalently bound ICG, an extraction with ethyl acetate can be performed on the purified conjugate.

Part 4: Characterization of the ICG-Biomolecule Conjugate



The final conjugate should be characterized to determine the concentration of the biomolecule and the degree of labeling (DOL).

Protocol:

- Spectrophotometric Analysis: a. Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the absorbance maximum of ICG (~785 nm).
- Calculate the Degree of Labeling (DOL): The DOL is the average number of ICG molecules conjugated to each biomolecule. It can be calculated using the following formula:

DOL =
$$(A_max * \epsilon_prot) / [(A_280 - (A_max * CF_280)) * \epsilon_max]$$

Where:

- A_max = Absorbance of the conjugate at the wavelength maximum of ICG (~785 nm).
- ϵ _prot = Molar extinction coefficient of the biomolecule at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
- A 280 = Absorbance of the conjugate at 280 nm.
- CF_280 = Correction factor for the absorbance of ICG at 280 nm (A₂₈₀/A_{max} for the free dye).
- ϵ _max = Molar extinction coefficient of ICG at its absorbance maximum (~223,000 M⁻¹cm⁻¹).

Data Presentation

Table 1: Recommended Molar Ratios for ICG Bioconjugation



Reactant	Recommended Molar Ratio	Notes
ICG-NHS Ester : Biomolecule	5:1 to 20:1	The optimal ratio should be determined empirically for each biomolecule.
EDC : ICG-Carboxylic Acid	2:1 to 10:1	A molar excess is required to drive the activation reaction.
NHS : ICG-Carboxylic Acid	2:1 to 10:1	NHS is used in excess to improve the stability of the active intermediate.

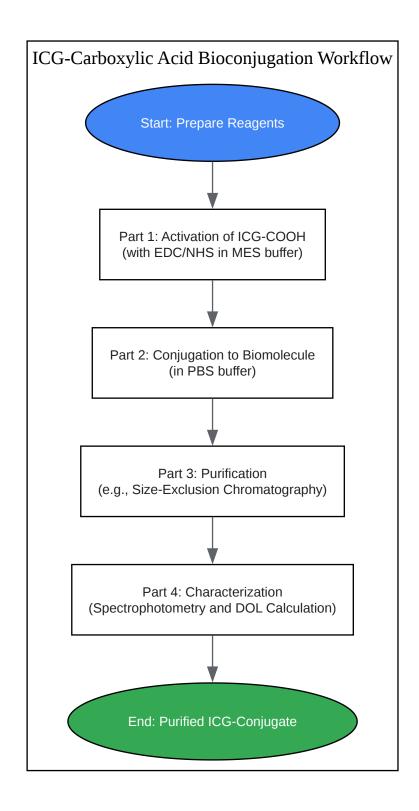
Table 2: Typical Reaction Conditions and Outcomes



Parameter	Condition	Expected Outcome
Activation Step		
рН	4.5 - 6.0 (MES buffer)	Efficient formation of the O-acylisourea intermediate.
Time	15 - 30 minutes	Formation of the ICG-NHS ester.
Temperature	Room Temperature	
Conjugation Step		
рН	7.2 - 8.5 (PBS buffer)	Optimal for the reaction of NHS ester with primary amines.
Time	1-2 hours (RT) or 2-4 hours (4°C)	Covalent bond formation.
Temperature	Room Temperature or 4°C	
Purification		_
Method	SEC, Dialysis, SEC-HPLC	Removal of unconjugated dye and byproducts.
Characterization		
Degree of Labeling (DOL)	2 - 8	A typical target range for antibodies to avoid overlabeling and quenching.

Experimental Workflow Visualization





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Caption: A streamlined workflow for **ICG-carboxylic acid** bioconjugation.



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